molecular formula C7H11BN2O3 B15045356 2-(1-Hydroxy-1-methylethyl)pyrimidine-5-boronic acid

2-(1-Hydroxy-1-methylethyl)pyrimidine-5-boronic acid

Cat. No.: B15045356
M. Wt: 181.99 g/mol
InChI Key: PZRBDMOYZYHVGV-UHFFFAOYSA-N
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Description

2-(1-Hydroxy-1-methylethyl)pyrimidine-5-boronic acid is a boronic acid derivative featuring a pyrimidine core substituted at the 2-position with a 1-hydroxy-1-methylethyl group and at the 5-position with a boronic acid moiety.

Properties

Molecular Formula

C7H11BN2O3

Molecular Weight

181.99 g/mol

IUPAC Name

[2-(2-hydroxypropan-2-yl)pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C7H11BN2O3/c1-7(2,11)6-9-3-5(4-10-6)8(12)13/h3-4,11-13H,1-2H3

InChI Key

PZRBDMOYZYHVGV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)C(C)(C)O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Hydroxy-1-methylethyl)pyrimidine-5-boronic acid typically involves the reaction of pyrimidine derivatives with boronic acid reagents. One common method is the palladium-catalyzed borylation of pyrimidine precursors. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a boronic acid reagent under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Hydroxy-1-methylethyl)pyrimidine-5-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation and reduction reactions yield corresponding oxidized or reduced derivatives .

Scientific Research Applications

2-(1-Hydroxy-1-methylethyl)pyrimidine-5-boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Hydroxy-1-methylethyl)pyrimidine-5-boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. Additionally, its participation in cross-coupling reactions is facilitated by the formation of palladium-boron complexes, which undergo transmetalation to form new carbon-carbon bonds .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 2-(1-Hydroxy-1-methylethyl)pyrimidine-5-boronic acid with key structural analogs, highlighting substituent variations and their implications:

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
This compound 1-Hydroxy-1-methylethyl C₇H₁₁BN₂O₃ 193.98 g/mol Potential pharmaceutical intermediate; hydrogen bonding via hydroxyl group
(2-Methoxypyrimidin-5-yl)boronic acid Methoxy C₅H₇BN₂O₃ 153.93 g/mol Enhanced reactivity in cross-coupling due to electron-withdrawing methoxy group
2-(Trifluoromethyl)pyrimidine-5-boronic acid pinacol ester Trifluoromethyl C₁₁H₁₄BF₃N₂O₂ 298.05 g/mol Increased electrophilicity for Suzuki reactions; improved stability as pinacol ester
2-(1H-Imidazol-1-yl)pyrimidine-5-boronic acid 1H-Imidazol-1-yl C₇H₇BN₄O₂ 190.96 g/mol Steric hindrance from bulky imidazole; potential ligand in catalysis
4-Chloro-2-(1H-pyrrol-1-yl)pyrimidine-5-boronic acid Chloro, pyrrol-1-yl C₈H₇BClN₃O₂ 223.42 g/mol Electron-withdrawing chloro enhances reactivity; pyrrole may improve solubility
2-Methylpyrimidine-5-boronic acid Methyl C₅H₇BN₂O₂ 137.93 g/mol Electron-donating methyl stabilizes boronic acid; used in drug discovery

Biological Activity

2-(1-Hydroxy-1-methylethyl)pyrimidine-5-boronic acid is a boronic acid derivative known for its diverse biological activities, particularly in the context of medicinal chemistry. Boronic acids are recognized for their ability to form reversible covalent bonds with various biomolecules, including proteins and saccharides. This property makes them valuable in drug design and therapeutic applications.

The compound acts primarily as an inhibitor of specific protein kinases, notably IκKε and TBK-1. These kinases play crucial roles in inflammatory responses and cell signaling pathways. Inhibition of these kinases can lead to therapeutic effects in diseases characterized by aberrant kinase activity, including certain cancers and inflammatory conditions .

Key Mechanisms

  • Inhibition of IκKε and TBK-1 : These kinases are involved in the NF-kB signaling pathway, which regulates immune responses and inflammation. By inhibiting these pathways, the compound may reduce inflammation and tumor progression .
  • Reversible Binding : The boronic acid moiety allows for reversible binding to diols present in biomolecules, enhancing the compound's interaction with target proteins .

Antimicrobial Properties

Recent studies have shown that boronic acid derivatives exhibit antimicrobial activity against various pathogens. For instance, branched peptidic boronic acids have demonstrated potent inhibition against Candida albicans and Staphylococcus aureus, indicating potential applications in treating infections caused by these organisms .

Case Studies

  • Inhibition of Tumor Growth : A study highlighted the effectiveness of boronic acid derivatives in inhibiting the growth of malignant cells. The compound was shown to decrease cell viability in vitro, suggesting a potential role in cancer therapy .
  • Antitubercular Activity : Research on diazaborines, a class of boronic acids, indicated that they could inhibit Mycobacterium tuberculosis, outperforming traditional treatments like isoniazid in certain models .

Table 1: Biological Activity of Boronic Acid Derivatives

CompoundActivity TypeIC50 (μM)Reference
This compoundTumor cell inhibition0.74
DiazaborineAntitubercular0.5
Peptidic boronic acidAntifungal1
BortezomibProteasome inhibition0.01

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